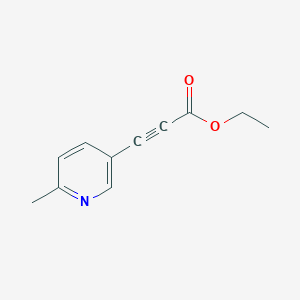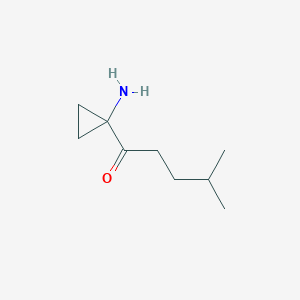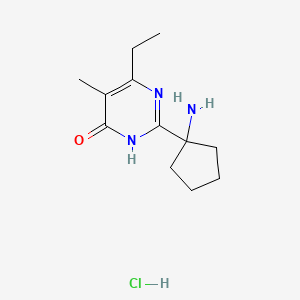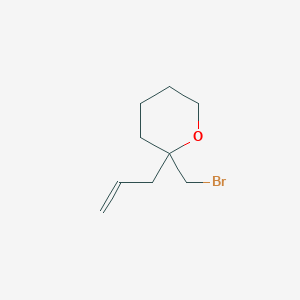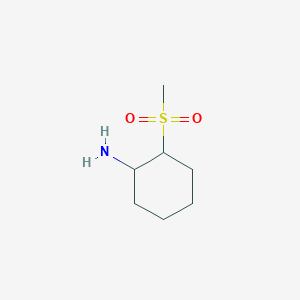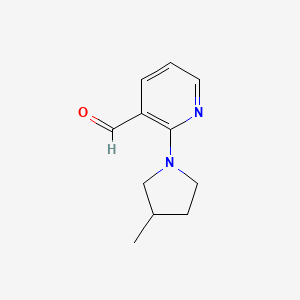
2-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes This compound features a pyridine ring substituted with a carbaldehyde group at the 3-position and a 3-methylpyrrolidin-1-yl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 3-methylpyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2-(3-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(3-Methylpyrrolidin-1-yl)pyridine-3-methanol.
Substitution: Various halogenated or alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of 2-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-3-carbaldehyde: Lacks the 3-methylpyrrolidin-1-yl group, making it less sterically hindered and potentially less bioactive.
2-(1-Methylpyrrolidin-2-yl)pyridine: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
3-(1-Methylpyrrolidin-2-yl)pyridine: Another isomer with distinct properties and applications.
Uniqueness
2-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-(3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c1-9-4-6-13(7-9)11-10(8-14)3-2-5-12-11/h2-3,5,8-9H,4,6-7H2,1H3 |
InChI-Schlüssel |
CYEZRWAFOJSZEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(C1)C2=C(C=CC=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




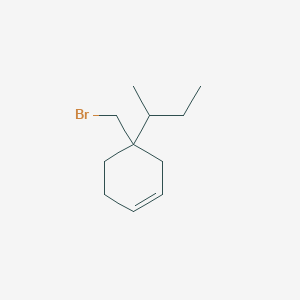
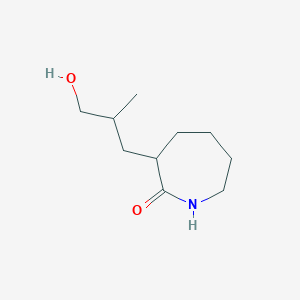
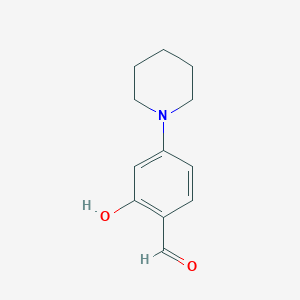

![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline](/img/structure/B13181695.png)
![Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181702.png)
![1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13181703.png)
